Viridicatumtoxin

Übersicht

Beschreibung

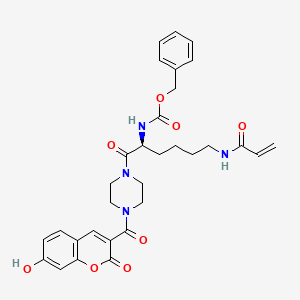

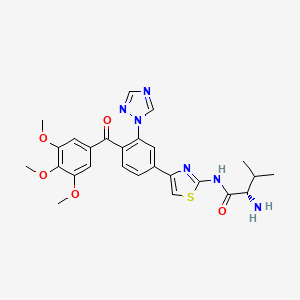

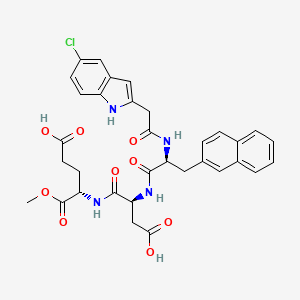

Viridicatumtoxin is a rare tetracycline-type antibiotic that was first isolated from the fungus Penicillium viridicatum. It is known for its unique structure, which includes a geranyl-derived subunit in the form of a spirobicyclic system. This compound has garnered significant interest due to its potent antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant pathogens .

Wissenschaftliche Forschungsanwendungen

Viridicatumtoxin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

This compound übt seine antibakterielle Wirkung aus, indem es das Enzym Undecaprenylpyrophosphatsynthase (UPPS) hemmt, das für die Synthese der bakteriellen Zellwand essentiell ist. Diese Hemmung stört die Synthese der bakteriellen Zellwand, was zum Zelltod führt. Die genauen molekularen Interaktionen und Pfade, die an dieser Hemmung beteiligt sind, werden noch untersucht, aber die Verbindung hat eine signifikante Aktivität gegen arzneimittelresistente Bakterienstämme gezeigt .

Wirkmechanismus

Target of Action

Viridicatumtoxin is a rare tetracycline-like antibiotic that has been reported to exhibit strong inhibitory activity against drug-resistant Gram-positive bacteria . The primary target of this compound is the enzyme undecaprenyl pyrophosphate synthase (UPPS), which plays a crucial role in bacterial cell wall synthesis .

Mode of Action

It has been observed that this compound a (vira) and this compound b (virb) can bind to upps of enterococcus faecalis . This binding has been confirmed through in vitro enzyme inhibition tests, surface plasmon resonance (SPR) binding analysis, and in vivo growth inhibition tests .

Biochemical Pathways

This compound is formed by a mixed polyketide–terpenoid biosynthetic pathway . The incorporation of various compounds such as sodium [1- 13 C]-, [2- 13 C]-, [1,2- 13 C 2 ]-, and [1- 13 C, 18 O]-acetate, sodium [1,2,3- 13 C 3 ]- malonate, and (2 S)- [ Me - 13 C]methionine, as well as sodium hydrogen [ 14 C]carbonate and sodium [1- 14 C]pyruvate into this compound, indicates its formation by this mixed pathway .

Result of Action

The binding of this compound to UPPS inhibits the function of this enzyme, thereby disrupting bacterial cell wall synthesis . This results in the inhibition of bacterial growth, particularly in drug-resistant Gram-positive bacteria .

Action Environment

The production of this compound can be influenced by environmental factors. For instance, the yield of this compound increases in rich media with glucose, acetate, and succinate . .

Safety and Hazards

Zukünftige Richtungen

The development of novel antibacterial agents is of high priority due to the emergence of drug-resistant bacterial strains caused by the extensive use of antibiotics in both humans and livestock . The total synthesis of viridicatumtoxin B has opened the way for analogue construction and biological evaluation of this complex tetracycline antibiotic . This could provide a theoretical basis for structural optimization to make new this compound derivatives with improved antimicrobial activities .

Biochemische Analyse

Biochemical Properties

Viridicatumtoxin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the growth of Staphylococcus aureus, including methicillin-resistant and quinolone-resistant strains . The nature of these interactions is largely due to the unique structure of this compound, which includes a geranyl-derived subunit in the form of a spirobicyclic system .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its antibacterial activity is particularly noteworthy, with its effects being similar to that of vancomycin but 8 to 64 times greater than that of tetracycline .

Molecular Mechanism

The molecular mechanism of this compound’s action is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The exact metabolic pathways and the nature of these interactions are still being explored.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The total synthesis of viridicatumtoxin involves several key steps, including alkylation, Lewis acid-mediated spirocyclization, and Michael Dieckmann reactions.

Industrial Production Methods: this compound is typically produced through liquid fermentation cultures of Penicillium species. The fungal strain is cultured in a liquid medium containing glucose, yeast extract, peptone, magnesium sulfate, and potassium dihydrogen phosphate. The fermentation process is carried out in a rotary shaker at 28°C for several days, followed by the isolation and purification of the compound .

Analyse Chemischer Reaktionen

Reaktionstypen: Viridicatumtoxin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Wichtige Reaktionen umfassen die Oxidation bestimmter Kohlenstoffe, um Hydroxylgruppen einzuführen, und die Bildung des Spirobicyclischen Systems durch Spirocyclisierung .

Häufige Reagenzien und Bedingungen:

Oxidation: Enol- und Enolat-basierte Oxidationen werden verwendet, um Hydroxylgruppen an bestimmten Kohlenstoffen einzuführen.

Reduktion: DIBAL-H (Diisobutylaluminiumhydrid) wird für die Reduktion bestimmter Zwischenprodukte verwendet.

Spirocyclisierung: Lewis-Säuren werden eingesetzt, um die Spirocyclisierungsreaktion zu erleichtern.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen this compound und seine Analoga, die auf ihre antibakteriellen Eigenschaften hin untersucht wurden .

Vergleich Mit ähnlichen Verbindungen

Viridicatumtoxin ähnelt in seiner Struktur anderen Tetracyclin-Antibiotika, ist aber aufgrund seines Pilzherkunfts und des Vorhandenseins eines Geranyl-abgeleiteten Spirobicyclischen Systems einzigartig. Ähnliche Verbindungen umfassen:

This compound A: Ein weiteres Antibiotikum vom Tetracyclin-Typ, das aus Penicillium-Arten isoliert wurde.

Spirohexalin: Eine verwandte Verbindung mit einem ähnlichen Spirobicyclischen System.

Griseofulvin: Ein Antimykotikum, das von Penicillium aethiopicum produziert wird und einige strukturelle Ähnlichkeiten mit this compound aufweist.

Die einzigartige Struktur und die starken antibakteriellen Eigenschaften von this compound machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen.

Eigenschaften

IUPAC Name |

(3'S,4'S,6S,9'S)-3',4',8',9',12',14'-hexahydroxy-16'-methoxy-1,5,5-trimethyl-6',10'-dioxospiro[cyclohexene-6,18'-pentacyclo[11.6.1.02,11.04,9.017,20]icosa-1(20),2(11),7,12,14,16-hexaene]-7'-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31NO10/c1-11-6-5-7-27(2,3)28(11)9-12-16-18(13(32)8-15(41-4)21(16)28)22(34)20-17(12)23(35)29(39)10-14(33)19(26(31)38)24(36)30(29,40)25(20)37/h6,8,23,32,34-36,39-40H,5,7,9-10H2,1-4H3,(H2,31,38)/t23-,28-,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSQKFOXORBCCC-WBWZXODPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(C12CC3=C4C2=C(C=C(C4=C(C5=C3C(C6(CC(=O)C(=C(C6(C5=O)O)O)C(=O)N)O)O)O)O)OC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCCC([C@@]12CC3=C4C2=C(C=C(C4=C(C5=C3[C@@H]([C@]6(CC(=O)C(=C([C@]6(C5=O)O)O)C(=O)N)O)O)O)O)OC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893991 | |

| Record name | Viridicatumtoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39277-41-3 | |

| Record name | Viridicatumtoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039277413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Viridicatumtoxin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Viridicatumtoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VIRIDICATUMTOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8N62PLU21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Viridicatumtoxin primarily targets undecaprenyl pyrophosphate synthase (UPPS), an essential enzyme involved in bacterial cell wall synthesis. [, ]

A: this compound binds directly and with high affinity to UPPS, as demonstrated by in vitro enzyme inhibition assays, surface plasmon resonance (SPR) binding analysis, and in vivo growth inhibition assays. [] Molecular docking studies suggest this compound interacts with specific amino acid residues within the UPPS binding pocket. []

A: By inhibiting UPPS, this compound disrupts the production of undecaprenyl pyrophosphate, a lipid carrier molecule crucial for the transport of peptidoglycan precursors across the bacterial cell membrane. This disruption ultimately inhibits bacterial cell wall synthesis, leading to bacterial growth inhibition and cell death. [, ]

A: While UPPS is the primary target, studies show this compound can weakly inhibit the bacterial 70S ribosome, albeit to a lesser extent than its inhibition of UPPS. [] This weaker inhibition is attributed to steric hindrance between this compound's ring F and the 70S ribosome helix 34. []

A: this compound A has a molecular formula of C30H31NO11 and a molecular weight of 581 g/mol. [, ]

A: A combination of spectroscopic techniques, including X-ray crystallography, NMR, IR, UV, and mass spectrometry, have been utilized to determine the structure and characterize this compound. [, , ]

ANone: The provided research focuses primarily on the biological activity and chemical characterization of this compound. Information regarding its material compatibility, stability under different conditions (e.g., temperature, pH, solvents), and specific applications beyond its potential as an antibacterial agent is limited. Further research is needed to explore these aspects.

ANone: While the provided research offers valuable insights into this compound's structure, biosynthesis, and mechanism of action, it primarily focuses on its potential as an antibacterial agent. Information regarding catalytic properties, computational chemistry studies, SAR beyond initial findings, stability and formulation, SHE regulations, detailed PK/PD profiles, comprehensive in vivo efficacy data, resistance mechanisms, long-term toxicity, drug delivery strategies, biomarkers, specific analytical method validation, and other aspects mentioned (questions 4-26) is limited or not explicitly addressed in these studies. Further research is necessary to comprehensively address these aspects.

A: this compound was first isolated from the fungus Penicillium viridicatum Westling in 1973. [] Its structure, related to the tetracycline family of antibiotics, was elucidated using X-ray crystallography. []

ANone: Key milestones include:

- 1973: Isolation and initial structural characterization of this compound. []

- 1984: Elucidation of the absolute configuration of this compound. []

- 2008: Discovery of this compound B, a 5-oxo derivative, from Penicillium sp. FR11. []

- 2013: Total synthesis and structural revision of this compound B. [, ]

- Recent Years: Identification of this compound's mechanism of action involving UPPS inhibition and investigations into its structure-activity relationships. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[2-[2-[2-[2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]-6-phenacylphenyl] 6-azidohexanoate](/img/structure/B611611.png)

![(S)-3-chloro-5-(1,2-dihydroxyethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-5',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxamide](/img/structure/B611614.png)